2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
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Description
2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H15F3N4OS and its molecular weight is 380.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation .
Mode of Action
The compound interacts with PCAF by binding to its bromodomain . This binding inhibits the activity of PCAF, thereby affecting the acetylation of histones and other proteins . The inhibition of PCAF can lead to changes in gene expression and cellular functions .
Biochemical Pathways
The inhibition of PCAF affects various biochemical pathways. PCAF is involved in the regulation of transcription, cell cycle progression, differentiation, and apoptosis . Therefore, the inhibition of PCAF can have wide-ranging effects on these cellular processes .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may be well-absorbed in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a comprehensive understanding.
Result of Action
The inhibition of PCAF by this compound can lead to changes in gene expression and cellular functions . This can result in the modulation of various cellular processes, including cell cycle progression, differentiation, and apoptosis . The exact molecular and cellular effects would depend on the specific context and environment in which the compound is used .
Biological Activity
The compound 2-(benzylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a novel derivative that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological evaluation, and pharmacological implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzylthio derivatives with triazole-pyridine frameworks. The synthetic route often includes:
- Formation of Triazole Derivative : Utilizing hydrazine derivatives and appropriate carboxylic acids to form the triazole core.
- Thioether Formation : Introducing the benzylthio group through nucleophilic substitution.
- Acetamide Linkage : Finalizing the structure by acetamide formation.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from triazole-thiones have shown potent activity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines. Specifically, compounds with trifluoromethyl groups have been linked to enhanced activity due to their electron-withdrawing properties, which may influence the compound's interaction with biological targets .
Antiviral Properties
Compounds containing triazole moieties have demonstrated antiviral activity against viruses such as H5N1 and SARS-CoV-2. The mechanism often involves interference with viral replication processes. For instance, a related study reported that certain derivatives exhibited over 90% inhibition of H5N1 at specific concentrations, suggesting that modifications in the molecular structure can significantly enhance antiviral efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Trifluoromethyl Group : Known to increase lipophilicity and potentially enhance membrane permeability.
- Benzylthio Group : May contribute to the compound's ability to interact with various biological targets, enhancing its pharmacological profile.
Cytotoxicity Testing
In vitro studies have shown that related triazole compounds exhibit varying degrees of cytotoxicity based on their structural modifications. For example, a series of benzothiazolyl-pyridine hybrids were evaluated for their cytotoxic effects, revealing that specific substitutions led to increased potency against cancer cell lines .
Antiviral Assays
In another study focusing on antiviral activity, several synthesized derivatives containing fluorinated groups were tested against viral strains. The results indicated a direct correlation between structural modifications and antiviral potency, highlighting the importance of SAR in drug design .
Data Summary
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4OS/c18-17(19,20)13-6-7-24-14(8-13)22-23-15(24)9-21-16(25)11-26-10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOZDCBFOLSPGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.